ethyl (S)-4-azido-3-hydroxybutyrate
Overview
Description
Ethyl (S)-4-azido-3-hydroxybutyrate is an organic compound that features an ethyl ester group, an azido group, and a hydroxy group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-4-azido-3-hydroxybutyrate typically involves the azidation of ethyl (S)-4-chloro-3-hydroxybutyrate. This reaction is carried out using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-4-azido-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Ethyl (S)-4-oxo-3-hydroxybutyrate.
Reduction: Ethyl (S)-4-amino-3-hydroxybutyrate.
Substitution: Various azido-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-4-azido-3-hydroxybutyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (S)-4-azido-3-hydroxybutyrate involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole rings with alkynes.
Hydroxy Group: Can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Ethyl Ester Group: Provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Comparison with Similar Compounds
Ethyl (S)-4-azido-3-hydroxybutyrate can be compared with similar compounds such as:
Ethyl (S)-4-chloro-3-hydroxybutyrate: The precursor in its synthesis, which lacks the azido group.
Ethyl (S)-4-amino-3-hydroxybutyrate: The reduction product of the azido compound, featuring an amine group instead of an azido group.
Ethyl (S)-4-oxo-3-hydroxybutyrate: The oxidation product, where the hydroxy group is converted to a carbonyl group.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the azido group, which enables click chemistry applications.
Properties
IUPAC Name |
ethyl (3S)-4-azido-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYETVPZNVYFE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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